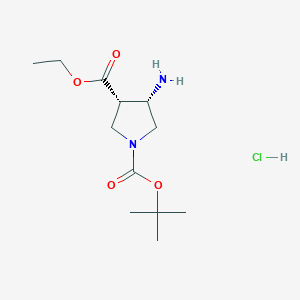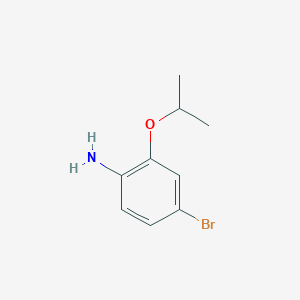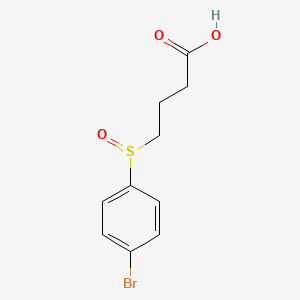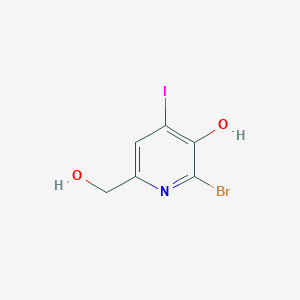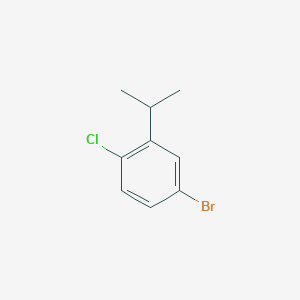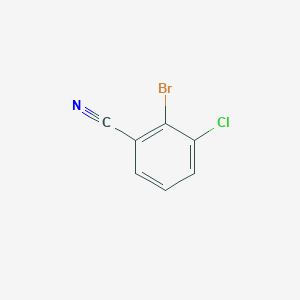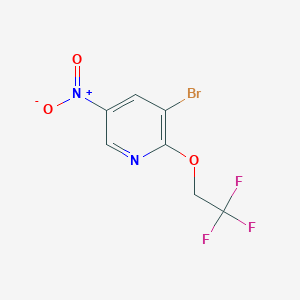
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Übersicht
Beschreibung
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrF3N2O3/c8-5-1-4 (13 (14)15)2-12-6 (5)16-3-7 (9,10)11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a white solid at room temperature . It has a molecular weight of 301.02 .Wissenschaftliche Forschungsanwendungen
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Synthesis of Novel Pyridine-Based Derivatives
-
Synthesis of 2-Amino-5-bromopyridinium 3-Aminobenzoate Salt and Polycyclic Azaarenes
-
Synthesis of 3-Nitropyridine-2-Carbonitrile Pyrrolo [3,2- b ]pyridine 3- (Hetero)arylated Phenothiazines 7-Anilino-6-Azaindole-1-Benznesulfonamides
-
Synthesis of Novel Benzimidazoles
-
Synthesis of Fluorinated Pyridines
- Fluorinated pyridines, which are structurally similar to the compound you’re interested in, have been synthesized for various applications .
- These compounds present a special interest as potential imaging agents for various biological applications .
- In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
-
Synthesis of 3-Nitropyridine-2-Carbonitrile Pyrrolo [3,2- b ]pyridine 3- (Hetero)arylated Phenothiazines
-
Synthesis of 4-METHYLBENZYL ACETATE
-
Synthesis of 2-Bromo-5-nitroaniline
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylpyridines and their derivatives, including 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, are expected to find many novel applications in the future . Currently, they are majorly used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
Eigenschaften
IUPAC Name |
3-bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-5-1-4(13(14)15)2-12-6(5)16-3-7(9,10)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYCFFXBJGPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696028 | |
| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
CAS RN |
1051372-09-8 | |
| Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

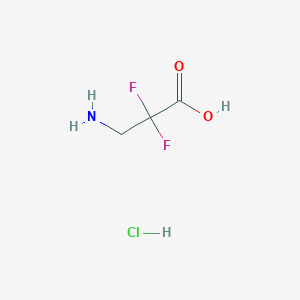
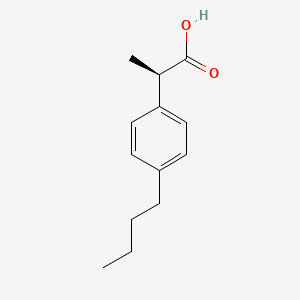
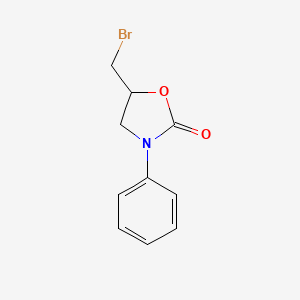
![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)
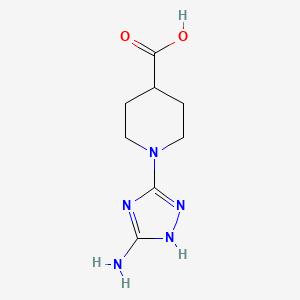
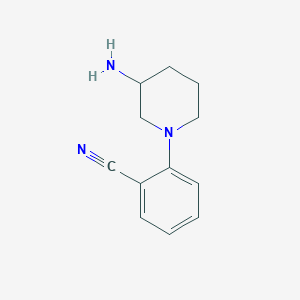
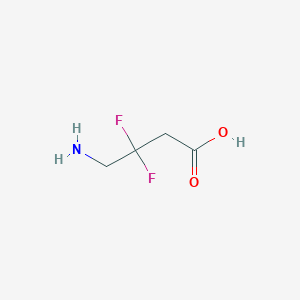
![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
